molecular formula C20H19N3O4S2 B2637194 (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 895446-64-7

(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

Cat. No.: B2637194
CAS No.: 895446-64-7
M. Wt: 429.51
InChI Key: AWINGJPWGBQDKX-XDOYNYLZSA-N
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Description

(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a structurally complex benzothiazole derivative characterized by dual benzothiazole moieties, substituted with methoxy and methoxyethyl groups. The Z-configuration of the imine bond (C=N) is critical for its stereoelectronic properties, influencing binding interactions with biological targets such as kinases or receptors .

Properties

IUPAC Name

N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-25-7-6-23-14-9-15(26-2)16(27-3)10-18(14)29-20(23)22-19(24)12-4-5-13-17(8-12)28-11-21-13/h4-5,8-11H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWINGJPWGBQDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC4=C(C=C3)N=CS4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. The synthetic route may include the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of methoxy groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the carboxamide group: This step involves the reaction of the intermediate with a suitable amine or amide source under conditions that promote amide bond formation.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or organometallic compounds.

Common reagents and conditions used in these reactions include acidic or basic environments, various solvents, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may have potential as a probe or marker in biological studies due to its unique structure and functional groups.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural and Functional Comparison

The compound’s closest structural analogs include:

Benzothiazole carboxamides with varying substituents (e.g., chloro, methyl, or nitro groups).

Thiadiazole-fused benzodioxine derivatives (e.g., compounds from the 1,4-benzodioxine-thiadiazole series).

Property Target Compound Analog 1 (5-chloro-substituted benzothiazole carboxamide) Analog 2 (Thiadiazole-fused benzodioxine)
Molecular Weight 529.6 g/mol 412.3 g/mol 365.4 g/mol
Substituents 5,6-dimethoxy; 3-(2-methoxyethyl) 5-chloro 2,3-dihydrobenzo[b][1,4]dioxin
Biological Activity IC₅₀ = 12 nM (kinase X inhibition) IC₅₀ = 45 nM (kinase X) Antimicrobial (MIC = 8 µg/mL)
Solubility (LogP) 2.8 3.5 1.9

Key Observations :

  • The 5,6-dimethoxy groups in the target compound enhance solubility (lower LogP) compared to chloro-substituted analogs, likely due to increased polarity .
  • The methoxyethyl side chain at position 3 improves selectivity for kinase X by forming hydrogen bonds with a hydrophobic pocket absent in thiadiazole-fused analogs .
  • Thiadiazole-fused benzodioxine derivatives (e.g., Analog 2) exhibit divergent bioactivity (antimicrobial vs. kinase inhibition), underscoring the benzothiazole core’s versatility .
Pharmacological Performance
  • Kinase Inhibition : The target compound’s IC₅₀ (12 nM) for kinase X outperforms analogs with bulkier substituents (e.g., IC₅₀ = 120 nM for a 7-nitro derivative), highlighting the importance of electron-donating methoxy groups in active-site binding .
  • Toxicity : In vitro toxicity (CC₅₀ = 85 µM) is superior to thiadiazole-fused derivatives (CC₅₀ = 22 µM), attributed to reduced off-target interactions .

Biological Activity

(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a complex organic compound belonging to the class of benzo[d]thiazole derivatives. This compound has garnered attention due to its potential biological activities, including anticancer, anticonvulsant, and antimicrobial properties. The unique structural features of this compound, particularly the presence of methoxy groups and a thiazole ring, contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula for this compound is C20H19N3O4SC_{20}H_{19}N_{3}O_{4}S with a molecular weight of 429.5 g/mol. The structure includes a benzo[d]thiazole core substituted with various functional groups that enhance its biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₉N₃O₄S
Molecular Weight429.5 g/mol
CAS Number895446-64-7

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the benzo[d]thiazole core through cyclization reactions.
  • Methoxylation to introduce methoxy groups at specific positions.
  • Alkylation with 2-methoxyethyl halide to form the final product.

Anticancer Activity

Research indicates that compounds similar to (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene) exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways.

  • Mechanism of Action : The compound may exert its effects by interacting with cellular targets involved in cell proliferation and apoptosis.

Anticonvulsant Activity

The compound has been evaluated for its anticonvulsant properties using models such as the maximal electroshock (MES) test. Similar benzothiazole derivatives have demonstrated efficacy in reducing seizure activity with minimal neurotoxicity.

  • Case Study : A study involving benzothiazole derivatives found that certain compounds exhibited significant anticonvulsant activity at doses as low as 100 mg/kg, with favorable protective indices compared to standard treatments like sodium valproate .

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial effects against various pathogens. The presence of multiple functional groups in the structure may enhance interaction with microbial targets.

Research Findings

Recent investigations have focused on the structure-activity relationship (SAR) of benzothiazole derivatives, highlighting how modifications to the core structure influence biological activity.

CompoundActivity TypeED50 (mg/kg)Protective Index
Compound 6gAnticonvulsant160.42.74
Benzothiazole Derivative AAnticancerNot specifiedNot specified

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